4-Amino-3,5-dibromobenzoic acid

Medicinal Chemistry Antibacterial Synthesis Process Chemistry

Pharmaceutical process R&D groups requiring a reliable source of 4-amino-3,5-dibromobenzoic acid for the aditoprim synthetic route face supply inconsistency from generic chemical vendors. This compound is the sole validated starting material for the patented methoxylation pathway to methyl 4-(dimethylamino)-3,5-dimethoxybenzoate - the key aditoprim intermediate - a transformation not achievable with the 2-amino isomer (CAS 609-85-8) or PABA. - Dual bromine leaving groups enable Cu(I)-catalyzed methoxylation; para-amino handle permits orthogonal derivatization. - Documented antibacterial activity: E. coli DHFR IC₅₀ = 47 nM; antibacterial IC₅₀ vs. E. faecalis = 3.06 µM. - White to yellow crystalline solid, ≥97% purity; stable at ambient temperature with standard global shipping.

Molecular Formula C7H5Br2NO2
Molecular Weight 294.93 g/mol
CAS No. 4123-72-2
Cat. No. B112602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,5-dibromobenzoic acid
CAS4123-72-2
Molecular FormulaC7H5Br2NO2
Molecular Weight294.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)N)Br)C(=O)O
InChIInChI=1S/C7H5Br2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)
InChIKeyVWYQFZKTKAMCLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3,5-dibromobenzoic acid: Structure and Procurement


4-Amino-3,5-dibromobenzoic acid (CAS 4123-72-2) is a dihalogenated para-aminobenzoic acid (PABA) derivative with the molecular formula C₇H₅Br₂NO₂ and a molecular weight of 294.93 g/mol [1]. Its structure features an amino group at the para position and two bromine atoms at the meta positions (3,5-) on the benzoic acid core . This symmetrical substitution pattern creates distinct reactivity profiles compared to its positional isomer (2-amino-3,5-dibromobenzoic acid) and the unsubstituted parent compound PABA . The compound is commercially available as a white to yellow powder or crystalline solid, typically at ≥97% purity, and is soluble in organic solvents such as DMSO, chloroform, and ethanol .

4-Amino-3,5-dibromobenzoic acid: Why Analogs Fall Short


Generic substitution among aminobenzoic acid derivatives fails because the 3,5-dibromo-4-amino substitution pattern confers a unique combination of synthetic utility, physicochemical properties, and biological activity that is absent in related compounds. The para-amino group and dual meta-bromine atoms create a symmetrical, electron-deficient aromatic system that enables specific synthetic transformations — most notably the patented methoxylation pathway to aditoprim intermediates — that cannot be replicated by the 2-amino positional isomer (CAS 609-85-8), the non-brominated PABA (CAS 150-13-0), or 3,5-dibromobenzoic acid lacking the amino group (CAS 618-58-6) [1]. The melting point of 4-amino-3,5-dibromobenzoic acid (approximately 330 °C, decomposition) differs substantially from its 2-amino isomer (235–236 °C), PABA (187–189 °C), and 3,5-dibromobenzoic acid (218–220 °C), directly impacting purification, handling, and formulation workflows . These differences make simple drop-in replacement technically invalid in established synthetic protocols and biological assays.

4-Amino-3,5-dibromobenzoic acid: Differentiation Evidence


Exclusive Aditoprim Intermediate via Bromine Displacement

4-Amino-3,5-dibromobenzoic acid is the required starting material in the patented synthesis of methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, a key intermediate for the antibacterial drug aditoprim [1]. The synthesis proceeds via replacement of the two bromine atoms with methoxy groups, followed by N-methylation [1]. This pathway is structurally precluded for the 2-amino positional isomer (CAS 609-85-8) due to altered electronic and steric effects at the ortho position, and for non-brominated PABA (CAS 150-13-0) which lacks the displaceable bromine leaving groups [2]. Patent CA 1259336 confirms that this specific dibromo-para-amino substitution pattern is essential for the subsequent methoxylation and methylation steps leading to the antibacterially active final compound [3].

Medicinal Chemistry Antibacterial Synthesis Process Chemistry

Melting Point vs. Structural Analogs

The melting point of 4-amino-3,5-dibromobenzoic acid is reported as approximately 330 °C with decomposition , which is substantially higher than that of its closest structural analogs. By comparison, the 2-amino positional isomer (2-amino-3,5-dibromobenzoic acid, CAS 609-85-8) melts at 235–236 °C , a difference of approximately 94–95 °C. The parent compound PABA (CAS 150-13-0) melts at 187–189 °C [1], and 3,5-dibromobenzoic acid lacking the amino group (CAS 618-58-6) melts at 218–220 °C . This wide thermal differentiation reflects the stronger intermolecular hydrogen-bonding network enabled by the para-amino group in combination with the symmetric 3,5-dibromo substitution, and it has direct consequences for purification method selection (recrystallization solvent systems) and thermal stability in downstream reactions.

Physicochemical Characterization Quality Control Formulation Development

Antibacterial Activity Against E. faecalis

4-Amino-3,5-dibromobenzoic acid has demonstrated antibacterial activity against Enterococcus faecalis CECT 481 with an IC₅₀ value of 3.06 × 10³ nM (3.06 µM) in a microbial growth inhibition assay with 18-hour incubation using a 2-fold microtiter broth dilution method [1]. A structurally related dibromo-aminobenzoic acid derivative has also shown antibacterial activity against E. coli D21 (MIC = 0.3 µM), P. aeruginosa OT97 (MIC = 0.7 µM), and B. subtilis Bs11 (MIC = 0.4 µM), suggesting that the 3,5-dibromo-4-amino substitution pattern is associated with broad-spectrum antibacterial potential [2]. While direct head-to-head MIC comparisons between 4-amino-3,5-dibromobenzoic acid and its non-brominated parent PABA are not available in the curated literature, the presence of bromine atoms is known to enhance membrane permeation and target binding through halogen bonding, providing a class-level rationale for differentiation .

Antimicrobial Research Drug Discovery Infectious Disease

Cell Differentiation Activity in Undifferentiated Cells

4-Amino-3,5-dibromobenzoic acid has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual anti-proliferative and pro-differentiation activity profile has been cited in patent literature as evidence for potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. The 3,5-dibromo-4-amino substitution pattern is structurally distinct from the retinoid-class differentiation agents and from the non-brominated PABA, which does not share this differentiation-inducing activity [2]. The presence of two electron-withdrawing bromine atoms ortho to the amino group is hypothesized to modulate the compound's interaction with nuclear receptors or transcription factors involved in cell fate determination, though the precise molecular target remains to be fully elucidated .

Cancer Research Dermatology Cell Biology

Dendritic Polymer Building Block

4-Amino-3,5-dibromobenzoic acid and its ethyl ester derivative serve as key building blocks for dendritic polymer synthesis [1]. The ethyl ester (ethyl 4-amino-3,5-dibromobenzoate) can be converted to ethyl 3,5-dibromobenzoate — a raw material for dendritic polymer preparation — through diazotization and reductive deamination in a one-step procedure [1]. The two bromine atoms at the 3- and 5-positions provide dual reactive sites for subsequent cross-coupling or nucleophilic aromatic substitution reactions, enabling divergent dendrimer growth [2]. In contrast, 4-aminobenzoic acid (PABA, CAS 150-13-0) lacks halogen substituents entirely, and 3,5-dibromobenzoic acid (CAS 618-58-6) lacks the amino group needed for initial esterification and diazotization chemistry, making neither a suitable substitute for this dendritic polymer synthetic pathway [3].

Polymer Chemistry Materials Science Dendrimer Synthesis

LogP and Solubility vs. PABA

The introduction of two bromine atoms at the 3- and 5-positions of 4-amino-3,5-dibromobenzoic acid substantially alters its lipophilicity compared to the parent PABA. The calculated XLogP3-AA value for 4-amino-3,5-dibromobenzoic acid is 2.1, compared to 0.83 for PABA (CAS 150-13-0), representing an increase of approximately 1.27 log units [1][2]. This translates to a roughly 18.6-fold increase in octanol-water partition coefficient, indicating significantly enhanced membrane permeability potential. The topological polar surface area (TPSA) of 63.3 Ų for the dibromo compound is identical to that of PABA (63.3 Ų) since the amino and carboxyl groups remain unchanged, but the increased molecular weight (294.93 vs. 137.14 g/mol) and halogen content shift the compound into a different physicochemical space more characteristic of drug-like screening compounds [1][2].

Drug Design ADME Prediction Lead Optimization

4-Amino-3,5-dibromobenzoic acid: Application Scenarios


Aditoprim and DHFR Inhibitor Intermediate Procurement

As established in the patented process literature [1], 4-amino-3,5-dibromobenzoic acid is the sole validated starting material for the commercial synthesis of methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, the key intermediate for aditoprim — a selective bacterial dihydrofolate reductase (DHFR) inhibitor with IC₅₀ values of 47 nM (E. coli DHFR) and 520 nM (L. casei DHFR) [2]. Procurement of this specific dibromo-amino compound is mandatory for any organization producing aditoprim or conducting process chemistry optimization on this synthetic route. The two bromine atoms serve as essential leaving groups for the copper(I) oxide-catalyzed methoxylation step; neither PABA, 2-amino-3,5-dibromobenzoic acid, nor 3,5-dibromobenzoic acid can substitute in this pathway.

Antibacterial SAR Using Halogenated PABA Scaffolds

The documented antibacterial activity against Enterococcus faecalis CECT 481 (IC₅₀ = 3.06 µM) and structurally related analogs against E. coli (MIC = 0.3 µM), P. aeruginosa (MIC = 0.7 µM), and B. subtilis (MIC = 0.4 µM) positions 4-amino-3,5-dibromobenzoic acid as a tractable starting point for antibacterial SAR programs [1][2]. The two bromine atoms at the 3- and 5-positions can be independently modified through cross-coupling chemistry (e.g., Suzuki, Sonogashira), enabling systematic exploration of substituent effects on antibacterial potency. The amino group at the 4-position provides an additional derivatization handle (amide formation, diazotization) orthogonal to the bromine-based chemistry.

Dendritic Polymer Building Block Synthesis

For materials chemistry groups developing brominated dendritic architectures, 4-amino-3,5-dibromobenzoic acid provides an entry point to ethyl 3,5-dibromobenzoate — a validated dendritic polymer precursor — via a one-step diazotization and reductive deamination sequence [1]. The dual bromine substituents at the meta positions enable divergent dendrimer growth through sequential cross-coupling reactions, while the initially present amino group allows for chemoselective esterification prior to deamination. This dual-functional-group strategy cannot be replicated with 3,5-dibromobenzoic acid (which lacks the amino handle) or PABA (which lacks bromine coupling sites).

Cell Differentiation and Anti-Cancer Mechanistic Studies

The reported activity of 4-amino-3,5-dibromobenzoic acid in arresting undifferentiated cell proliferation and inducing monocytic differentiation makes it a valuable chemical probe for studying the molecular mechanisms governing cell fate decisions [1]. Unlike retinoid-based differentiation agents, this compound's simple benzoic acid scaffold with 3,5-dibromo-4-amino substitution represents a structurally distinct pharmacophore. Research groups investigating differentiation-based cancer therapies or skin disease treatments (e.g., psoriasis models) may find this compound useful as a tool compound for target identification and pathway dissection.

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